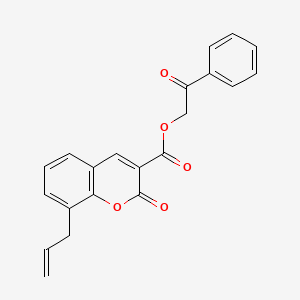

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid 2-oxo-2-phenyl-ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

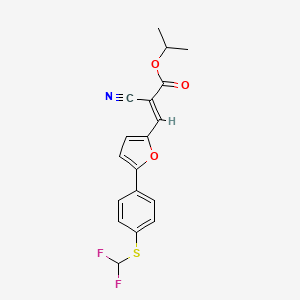

“8-Allyl-2-oxo-2H-chromene-3-carboxylic acid 2-oxo-2-phenyl-ethyl ester” is an organic compound . The compound belongs to the class of organic compounds known as 7-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate” was achieved by the reaction of “7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid” with allyl bromide . The compound was purified by flash column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of a similar compound, “allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate”, consists of a central 2-oxo-2H-chromene (2-benzopyrane) unit with a carboxylic acid allyl ester in 3-position and a diethyl-amino group in 7-position . The aromatic core of the molecule is not planar with the diethylamino group and with the carboxyl group that are rotated out of the 2-oxo-2H-chromene plane .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Chromene derivatives, such as 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid 2-oxo-2-phenyl-ethyl ester, play a crucial role in the synthesis and structural analysis within organic chemistry. Research has explored the synthesis of related chromane derivatives, highlighting methods that could be applicable to the synthesis of the compound . Studies have shown the successful synthesis of chromene derivatives and their structural and conformational analysis through various spectroscopic techniques, providing insights into their potential applications in scientific research (Ciolkowski et al., 2009).

Role in Drug Discovery and Biological Studies

Although the specific applications of 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid 2-oxo-2-phenyl-ethyl ester in drug discovery and biological studies are not directly mentioned, chromene derivatives are often investigated for their biological activities. Research into chromene compounds, including their synthesis and potential biological activities, lays the groundwork for understanding how similar compounds might be used in the development of therapeutic agents. For instance, the synthesis of chromene derivatives has been a topic of interest for their potential applications in medicinal chemistry, suggesting that the compound may also hold significant value in this area (Zhu et al., 2014).

Catalytic and Synthetic Applications

The utility of chromene derivatives extends into catalysis and the development of synthetic methodologies. Copper-catalyzed reactions involving chromene derivatives demonstrate the potential for these compounds in facilitating novel synthetic routes, including the formation of allylic alcohols and ethers. This area of research indicates that 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid 2-oxo-2-phenyl-ethyl ester could be explored for its reactivity and utility in synthetic organic chemistry, providing a basis for the development of new synthetic methods and the synthesis of complex organic molecules (Cui et al., 2012).

Non-linear Optical (NLO) Properties

The study of chromene derivatives also encompasses the investigation of their physical properties, such as non-linear optical (NLO) properties. Research into the synthesis and characterization of chromene derivatives has led to insights into their electronic structures and potential applications in materials science. For example, the synthesis and detailed analysis of pyrano-chromene derivatives have revealed significant NLO properties, suggesting that compounds like 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid 2-oxo-2-phenyl-ethyl ester could also exhibit interesting optical characteristics suitable for applications in optoelectronic devices (Arif et al., 2022).

Propiedades

IUPAC Name |

phenacyl 2-oxo-8-prop-2-enylchromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c1-2-7-15-10-6-11-16-12-17(21(24)26-19(15)16)20(23)25-13-18(22)14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPKDNYYYFMQDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid 2-oxo-2-phenyl-ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

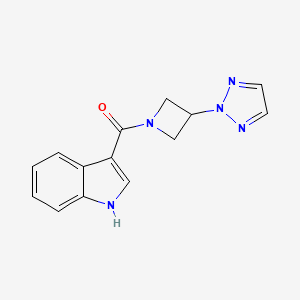

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2385740.png)

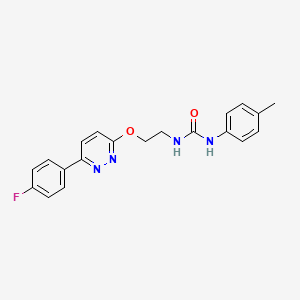

![bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B2385747.png)

![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)

![(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385749.png)

![(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2385754.png)

![1-[3-(1H-Indol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2385761.png)